molecular formula C12H20N4O B1488031 (3-(aminomethyl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone CAS No. 1465663-53-9

(3-(aminomethyl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone

Cat. No. B1488031
CAS RN: 1465663-53-9
M. Wt: 236.31 g/mol
InChI Key: IKYAUJZJQWGAHO-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as indazoles . Indazoles are compounds containing an indazole, which is structurally characterized by a pyrazole fused to a benzene .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Narasimhan et al. synthesized pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone . Another study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

In a related compound, the indolizine ring system is essentially planar, with r.m.s. deviations of 0.030 and 0.028 Å .


Chemical Reactions Analysis

A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study mentioned that the reaction product is prone to an intermolecular cyclization via the reaction of OH group of pyrazolone ring and fluorine atom of an adjacent phenyl group .

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry, and the subject compound can serve as a precursor for synthesizing various piperidine derivatives. These derivatives include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Such compounds are integral in designing drugs and are present in more than twenty classes of pharmaceuticals .

Pharmacological Applications

The piperidine moiety within the compound is associated with significant pharmacological activity. Piperidine derivatives have been found to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Development of Antiviral Agents

Indole derivatives, which can be synthesized from the compound , have shown potential as antiviral agents. For instance, certain ethyl indole-3-carboxylates have demonstrated anti-viral activity, suggesting that our compound could be a valuable starting point for developing new antiviral drugs .

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This could pave the way for the design of novel analogues with increased potency.

properties

IUPAC Name

[3-(aminomethyl)piperidin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-9-6-11(15(2)14-9)12(17)16-5-3-4-10(7-13)8-16/h6,10H,3-5,7-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYAUJZJQWGAHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCCC(C2)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(aminomethyl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-(aminomethyl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone
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(3-(aminomethyl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone
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(3-(aminomethyl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone
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(3-(aminomethyl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone

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